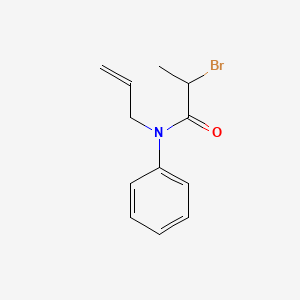

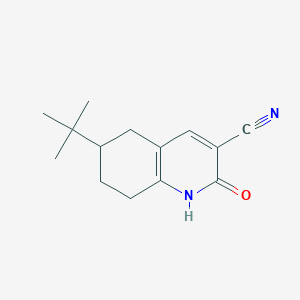

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one

説明

“3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one” is a chemical compound that can be used for pharmaceutical testing . It is a versatile electrophile employed in a range of addition reactions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a reaction between phenylpyruvate and 4-phenyl-3-buten-2-one generates a compound with a similar structure . The reaction proceeds in a diastereospecific manner .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . Molecules are connected by O—H O and C—H O hydrogen bonds, forming hydrogen-bonded zigzag chains .Chemical Reactions Analysis

Cyclohexenone, a similar compound, is a versatile intermediate used in the synthesis of a variety of chemical products . Common reactions include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .科学的研究の応用

Synthesis and Chemical Reactions

One application of structurally related cyclohexenone derivatives includes their synthesis through various chemical reactions. For instance, a one-pot three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives under ultrasound shows advantages like high yields, environmental friendliness, and simplicity in work-up procedures, suggesting similar potential for our compound of interest (Song et al., 2015).

Biological Activities and Pharmaceutical Potential

Structurally related cyclohexenone derivatives have been investigated for their biological activities, including their potential as pharmaceutical agents. For example, molecular docking studies of biscyclohexane diol with focal adhesion kinase (FAK) domain have indicated anticancerous properties and bacterial inhibition at lower to moderate concentrations, hinting at the pharmaceutical potential of similar compounds (Kokila et al., 2017).

Catalytic and Synthetic Applications

Cyclohexenone derivatives also find applications in catalysis and synthetic organic chemistry. For instance, palladium-catalyzed reactions involving cyclohexenone derivatives have been used for creating complex molecular structures, indicating the utility of these compounds in facilitating synthetic transformations (Matsuda et al., 2008). Similarly, rhodium-catalyzed tandem annulation and cycloaddition reactions using cyclohexenone derivatives underscore their versatility in synthetic chemistry (Li et al., 2013).

Herbicidal Activity

Explorations into the herbicidal activity of cyclohexenone derivatives, such as the discovery of potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase, indicate the agricultural applications of these compounds. Such studies highlight the potential of cyclohexenone derivatives in developing new, effective herbicides (Wang et al., 2015).

特性

IUPAC Name |

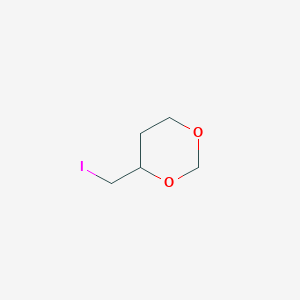

3-hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYXQZQVCFJKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)

![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)